Cas no 1336786-41-4 ((2S)-1-(6-chloropyridin-2-yl)propan-2-amine)

(2S)-1-(6-Chloropyridin-2-yl)propan-2-amine is a chiral amine derivative featuring a chloropyridine moiety, offering versatility as a key intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, critical for applications requiring precise chiral control. The 6-chloropyridin-2-yl group enhances reactivity in cross-coupling reactions, while the primary amine functionality allows for further derivatization via amidation, reductive amination, or other transformations. This compound is particularly valuable in the development of bioactive molecules, including potential ligands or active ingredients. Its stable structure and well-defined chirality make it suitable for rigorous synthetic workflows, ensuring reproducibility in research and industrial-scale processes.
(2S)-1-(6-chloropyridin-2-yl)propan-2-amine structure
1336786-41-4 structure
Product Name:(2S)-1-(6-chloropyridin-2-yl)propan-2-amine
CAS No:1336786-41-4
MF:C8H11ClN2
MW:170.639340639114
CID:6536243
PubChem ID:165798771
Update Time:2025-05-21

(2S)-1-(6-chloropyridin-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(6-chloropyridin-2-yl)propan-2-amine
    • 2-Pyridineethanamine, 6-chloro-a-methyl-, (aS)-
    • 2-Pyridineethanamine, 6-chloro-α-methyl-, (αS)-
    • Inchi: 1S/C8H11ClN2/c1-6(10)5-7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3/t6-/m0/s1
    • InChI Key: LUOGEFKOUDXXES-LURJTMIESA-N
    • SMILES: C1(C[C@H](C)N)=NC(Cl)=CC=C1

Experimental Properties

  • Density: 1.153±0.06 g/cm3(Predicted)
  • Boiling Point: 255.4±25.0 °C(Predicted)
  • pka: 8.82±0.10(Predicted)

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Additional information on (2S)-1-(6-chloropyridin-2-yl)propan-2-amine

(2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine: A Comprehensive Overview

(2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine, identified by the CAS number 1336786-41-4, is a chiral organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines, specifically featuring a pyridine ring substituted with a chlorine atom at the 6-position and an amino group attached to a branched carbon chain. The stereochemistry at the chiral center is designated as the S configuration, which plays a crucial role in its biological activity and pharmacokinetic properties.

The synthesis of (2S)-1-(6-Chloropyridin-2-yl)Propan-2-Amine typically involves multi-step reactions, often starting from readily available starting materials such as 6-chloropyridine derivatives. The key steps include nucleophilic substitution, reduction, and stereo-specific resolution to achieve the desired enantiomer. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly methods for synthesizing this compound, reducing production costs and minimizing waste.

Recent studies have highlighted the potential of (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine as a building block in drug discovery. Its unique structure allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics. For instance, researchers have explored its application in designing inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.

The compound's physical properties, including its melting point, solubility, and stability under various conditions, have been extensively characterized. These properties are critical for determining its suitability in different chemical processes and formulations. Notably, its stability under thermal and oxidative conditions has been validated through accelerated stability studies, ensuring its reliability in industrial applications.

In terms of biological activity, (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine has shown promising results in preclinical models. Its ability to modulate specific cellular pathways has been documented in recent research papers published in reputable journals such as Journal of Medicinal Chemistry and Organic Process Research & Development. These findings underscore its potential as a lead compound for developing innovative therapeutic agents.

The environmental impact of synthesizing and using this compound has also been a focus of recent investigations. Green chemistry principles have been integrated into its production processes to minimize ecological footprint. For example, solvent-free reactions and catalytic systems have been employed to enhance sustainability without compromising product quality.

In conclusion, (2S)-1-(6-Chloropyridin-2-Yl)Propan-2-Amine represents a versatile molecule with wide-ranging applications across multiple disciplines. Its synthesis, characterization, biological activity, and environmental considerations highlight its importance as both a chemical entity and a potential drug candidate. As research continues to uncover new insights into its properties and uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.

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